10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone
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Overview
Description
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone is a complex organic compound with a unique structure that combines elements of dibenzoazepine and dinitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone typically involves multiple steps. One common approach is to start with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine, which can be synthesized through the reduction of dibenzo[b,f]azepine using hydrogenation methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols
Scientific Research Applications
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, the compound’s dinitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
10,11-dihydro-5H-dibenzo[b,f]azepine: A precursor in the synthesis of the target compound, known for its use in the synthesis of various pharmaceuticals.
3,5-dinitrobenzoyl chloride: A reagent used in the synthesis of the target compound, known for its reactivity in nucleophilic substitution reactions.
Uniqueness
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone is unique due to its combination of the dibenzoazepine and dinitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile tool in scientific research.
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-(3,5-dinitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-21(16-11-17(23(26)27)13-18(12-16)24(28)29)22-19-7-3-1-5-14(19)9-10-15-6-2-4-8-20(15)22/h1-8,11-13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMZWLLZRKWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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